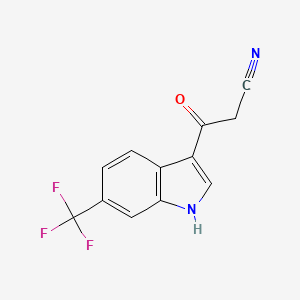

3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile

説明

特性

分子式 |

C12H7F3N2O |

|---|---|

分子量 |

252.19 g/mol |

IUPAC名 |

3-oxo-3-[6-(trifluoromethyl)-1H-indol-3-yl]propanenitrile |

InChI |

InChI=1S/C12H7F3N2O/c13-12(14,15)7-1-2-8-9(11(18)3-4-16)6-17-10(8)5-7/h1-2,5-6,17H,3H2 |

InChIキー |

IDTOEXCYKYEYIH-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C2C(=O)CC#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile typically involves the reaction of an indole derivative with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or sulfonylated indole derivatives.

科学的研究の応用

3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

作用機序

The mechanism of action of 3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Variations on the Indole Ring

Table 1: Comparison of Indole-Based 3-Oxoalkanonitriles

Key Findings :

Variations in the Propanenitrile Moiety

Table 2: Propanenitrile Derivatives with Heterocyclic Modifications

Key Findings :

- Piperidine and piperazine modifications introduce basic nitrogen atoms, enhancing solubility and enabling interactions with biological targets (e.g., antimicrobial activity in coumarin hybrids) .

- Pyridine derivatives are lighter but less explored in pharmacological contexts .

Table 3: Bioactive Derivatives of 3-Oxoalkanonitriles

Key Findings :

生物活性

3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

Where:

- C = Carbon

- H = Hydrogen

- F = Fluorine

- N = Nitrogen

- O = Oxygen

Biological Activity Overview

Research indicates that 3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile exhibits significant biological activity, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism and cell signaling.

Inhibition of GSK-3β

GSK-3β has been implicated in numerous diseases, including cancer and neurodegenerative disorders. The compound demonstrates promising inhibitory potency with an IC50 value reported at approximately 480 nM, indicating its potential as a therapeutic agent against GSK-3β .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the compound. Studies suggest that modifications to the indole structure can enhance potency and metabolic stability. For instance, derivatives with shorter alkyl chains exhibit improved activity compared to those with larger substituents due to steric hindrance effects .

Study 1: GSK-3β Inhibition

In a study evaluating various indole derivatives, 3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile was synthesized and tested for its inhibitory effects on GSK-3β. The compound demonstrated a competitive inhibition mechanism, binding effectively to the ATP site of the enzyme. Molecular dynamics simulations provided insights into its binding interactions, confirming the stability of the complex formed between the compound and GSK-3β .

Study 2: Metabolic Stability Assessment

Further investigations focused on the metabolic stability of this compound revealed that it retains activity in human liver microsomes, suggesting a favorable pharmacokinetic profile. This stability is crucial for potential therapeutic applications as it reduces the likelihood of rapid degradation in vivo .

Data Table: Biological Activity Summary

| Compound Name | Target Enzyme | IC50 (nM) | Metabolic Stability | Notes |

|---|---|---|---|---|

| 3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile | GSK-3β | 480 | High | Competitive inhibitor |

| 9H-pyrimido[4,5-b]indole derivative | GSK-3β | 360 | Moderate | Improved stability with amide bond |

| Other Indole Derivatives | Various | Varies | Varies | Structure-dependent activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。